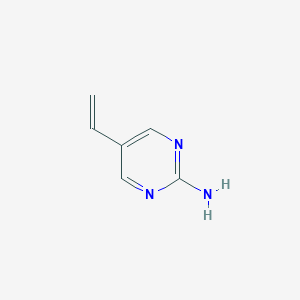

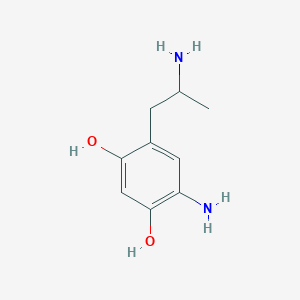

5-Vinylpyrimidin-2-amine

Overview

Description

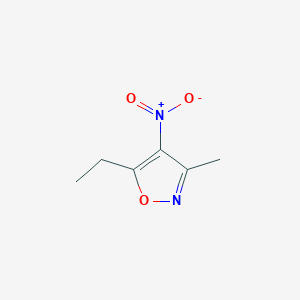

5-Vinylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H7N3 and its molecular weight is 121.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

It is utilized for studying the Chichibabin amination of 5-phenylpyrimidine and phenylpyrazine (Breuker, Plas, & Veldhuizen, 1986).

The compound plays a role in the synthesis of D- and L-deoxymannojirimycin, a process that involves asymmetric aminohydroxylation of vinylfuran (Haukaas & O'Doherty, 2001).

It has potential applications in the development of potent analgesic and anti-inflammatory agents, specifically in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines (Chhabria, Bhatt, Raval, & Oza, 2007).

5-Vinylpyrimidines can be synthesized via organopalladium intermediates, a method relevant in chemical research (Arai & Daves, 1978).

5-Vinylpyrimidine nucleoside analogs, like BVDU, are identified as highly potent and selective inhibitors of herpes simplex virus type 1 and varicella-zoster virus (De Clercq & Walker, 1984).

The compound is useful for synthesizing polysubstituted 5-aminopyrimidine-2(1H)-thiones, another application in chemical research (Shao et al., 2012).

Some synthesized (pyrimidin-5-yl)-2-propionic acids, which include 5-vinylpyrimidin-2-amine, showed moderate anti-inflammatory and analgesic activity (Kvita & Schweizer, 1989).

The asymmetric direct vinylogous Michael reaction of α-unsaturated γ-butyrolactams with alkylidene malonates is facilitated by this compound, leading to the production of various 5-substituted 3-pyrrolidin-2-ones (Yang et al., 2012).

BVDU, derived from 5-vinylpyrimidine-2′-deoxynucleo-sides, exhibits anti-herpesvirus activity (Walker, 1987).

The AOVP derivative of this compound can form DNA interstrand crosslinks, a primary mechanism for the cytotoxic activity of many clinical anticancer drugs (Kusano et al., 2015).

2-Methyl-5-ethynylpyridine N-oxide can be used to synthesize N-oxides of pyridylacetylenic amines, highlighting its versatility (Ikramov et al., 2021).

Poly(vinylpyridine N-oxide) supported dichromates, derived from this compound, are efficient oxidizing reagents for various organic compounds (Tamami & Goudarzian, 1992).

Chiral amines catalyze the direct enantioselective Michael addition of aldehydes to vinyl ketones, forming optically active substituted 5-keto aldehydes (Melchiorre & Jørgensen, 2003).

A metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation from redox-activated primary amine derivatives is enabled by this compound (Ociepa, Turkowska, & Gryko, 2018).

It aids in the synthesis of 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones, obtained through DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).

The compound is involved in the synthesis of highly substituted pyrroles via a multimetal-catalyzed rearrangement-condensation-cyclization domino approach (Binder & Kirsch, 2006).

Its reaction can be expanded to the synthesis of 2-, 4-, and 5-vinylpyrimidines (Kondo, Watanabe, Sakamoto, & Yamanaka, 1989).

Selective amination of polyhalopyridines by a palladium-xantphos complex, resulting in 5-amino-2-chloropyridine and 2-amino-5-bromopyridine products, is another application (Ji, Li, & Bunnelle, 2003).

LAS38096, a compound involving this compound, is a potent, selective, and efficacious A2B adenosine receptor antagonist (Vidal et al., 2007).

Mechanism of Action

Target of Action

The primary target of 5-Vinylpyrimidin-2-amine is the Polo-like kinase 4 (PLK4) . PLK4 is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process significant for maintaining genome integrity . Overexpression of PLK4 has been detected in various types of cancers, making it a potential anticancer target .

Biochemical Pathways

The inhibition of PLK4 by this compound would affect the pathways involved in cell division and growth . By inhibiting PLK4, the compound could potentially disrupt centriole duplication, leading to errors in cell division and ultimately cell death . This could explain its potential anticancer effects.

Pharmacokinetics

One of the compounds in the same class showed good plasma stability and liver microsomal stability . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and they can significantly impact the bioavailability of the compound .

Result of Action

The result of this compound’s action would likely be the inhibition of cell division and growth in cells where PLK4 is overexpressed . This could lead to the death of these cells, which could potentially be beneficial in the context of cancer treatment .

Safety and Hazards

According to its Safety Data Sheet, 5-Vinylpyrimidin-2-amine is classified as having acute toxicity when ingested, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

While specific future directions for 5-Vinylpyrimidin-2-amine are not explicitly mentioned in the retrieved papers, there is a general interest in the development of new efficient antitrypanosomal compounds with less side effects . Additionally, the potential for new drugs that target hyperactivated, disease-causing forms of protein kinases is anticipated .

Biochemical Analysis

Biochemical Properties

5-Vinylpyrimidin-2-amine is a pyrimidine derivative . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature . The 2-, 4- and 6- positions on the pyrimidine ring are naturally electron deficient because of the strong electron-pulling effect of the ring nitrogen atoms which are much more electronegative than carbon .

Molecular Mechanism

It is known that pyrimidines play a crucial role in various biological processes, such as nucleic acid synthesis and chemotherapy of AIDS .

Temporal Effects in Laboratory Settings

It is known that pyrimidines have a significant temporal lag effect on residents’ health burden .

Dosage Effects in Animal Models

It is known that the dosage of similar compounds can have significant effects on the health of animals .

Metabolic Pathways

It is known that pyrimidines are involved in various metabolic pathways .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that similar compounds can be localized in various subcellular compartments .

Properties

IUPAC Name |

5-ethenylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-5-3-8-6(7)9-4-5/h2-4H,1H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYOMLHOURXTCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545675 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108444-56-0 | |

| Record name | 5-Ethenylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)

![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)

![3-[Bis(2-chloroethyl)amino]-4-methylbenzamide](/img/structure/B9809.png)